Rimcazole
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Overview
Description
Rimcazole is a carbazole derivative that acts as an antagonist of the sigma receptor and a dopamine reuptake inhibitor . It was initially researched as a potential antipsychotic with a different mechanism of action compared to traditional antipsychotic drugs . Although clinical trials for its use as an antipsychotic were inconclusive, this compound has found applications in other areas of scientific research .
Preparation Methods
Rimcazole can be synthesized through a multi-step process involving the reaction of carbazole with various reagents. One common synthetic route involves the alkylation of carbazole with 3-(3,5-dimethyl-1-piperazinyl)propyl chloride under basic conditions . The reaction conditions typically include the use of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide
Chemical Reactions Analysis
Rimcazole undergoes various chemical reactions, including:
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Mechanism of Action
Rimcazole exerts its effects primarily through antagonism of the sigma receptor and inhibition of dopamine reuptake . Sigma receptors are involved in various cellular processes, including modulation of ion channels and neurotransmitter release . By blocking these receptors, this compound can alter neuronal signaling and reduce the psychotic effects induced by drugs such as phencyclidine and cocaine . Additionally, this compound’s inhibition of dopamine reuptake enhances dopaminergic signaling, which may contribute to its effects on behavior and cognition .
Comparison with Similar Compounds
Rimcazole is unique in its dual action as a sigma receptor antagonist and dopamine reuptake inhibitor . Similar compounds include:
Haloperidol: A traditional antipsychotic that also acts as a sigma receptor antagonist.
(+)-Pentazocine: A sigma receptor ligand used for neuropathic pain.
SA 4503: A sigma receptor agonist currently in clinical trials for ischemic stroke.
ANAVEX2-73: Another sigma receptor agonist being investigated for Alzheimer’s disease.
These compounds share some pharmacological properties with this compound but differ in their specific mechanisms of action and therapeutic applications .
Properties
CAS No. |
75859-04-0 |
---|---|
Molecular Formula |
C21H27N3 |
Molecular Weight |
321.5 g/mol |
IUPAC Name |
9-[3-[(3S,5R)-3,5-dimethylpiperazin-1-yl]propyl]carbazole |
InChI |
InChI=1S/C21H27N3/c1-16-14-23(15-17(2)22-16)12-7-13-24-20-10-5-3-8-18(20)19-9-4-6-11-21(19)24/h3-6,8-11,16-17,22H,7,12-15H2,1-2H3/t16-,17+ |
InChI Key |
GUDVQJXODNJRIJ-CALCHBBNSA-N |
SMILES |
CC1CN(CC(N1)C)CCCN2C3=CC=CC=C3C4=CC=CC=C42 |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1)C)CCCN2C3=CC=CC=C3C4=CC=CC=C42 |
Canonical SMILES |
CC1CN(CC(N1)C)CCCN2C3=CC=CC=C3C4=CC=CC=C42 |
Appearance |
Solid powder |
Key on ui other cas no. |
75859-04-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BW 234U BW-234U cis-9-(3-(3,5-dimethyl-1-piperazinyl)propyl)carbazole rimcazole rimcazole dihydrochloride, (cis)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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